molecular formula C5H11NOS B13959725 N-methyl-N-(2-sulfanylethyl)acetamide CAS No. 63950-94-7

N-methyl-N-(2-sulfanylethyl)acetamide

Katalognummer: B13959725
CAS-Nummer: 63950-94-7
Molekulargewicht: 133.21 g/mol
InChI-Schlüssel: LDAUOBUOYLAKLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-(2-sulfanylethyl)acetamide is an organic compound with the molecular formula C5H11NOS It is characterized by the presence of a sulfanylethyl group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-sulfanylethyl)acetamide typically involves the reaction of N-methylacetamide with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-(2-sulfanylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-methyl-N-(2-sulfanylethyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-methyl-N-(2-sulfanylethyl)acetamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-N-(2-sulfanylethyl)acetamide is unique due to the presence of both a methyl group and a sulfanylethyl group, which confer specific reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

63950-94-7

Molekularformel

C5H11NOS

Molekulargewicht

133.21 g/mol

IUPAC-Name

N-methyl-N-(2-sulfanylethyl)acetamide

InChI

InChI=1S/C5H11NOS/c1-5(7)6(2)3-4-8/h8H,3-4H2,1-2H3

InChI-Schlüssel

LDAUOBUOYLAKLI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)CCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.